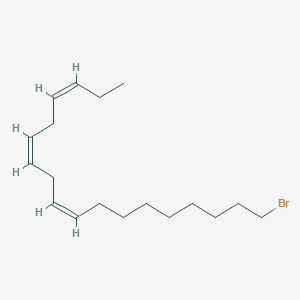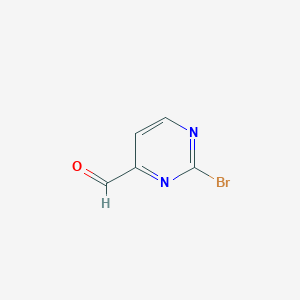
9-(2',3',5'-Tri-O-benzoyl-2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a modified nucleoside with significant biological and chemical properties. This compound is known for its antiviral and anticancer activities, making it a valuable subject in scientific research. Its unique structure allows it to interact with various biological pathways, providing insights into its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine typically involves the following steps:
Protection of Ribose: The ribose sugar is protected by benzoylation to form 2’,3’,5’-Tri-O-benzoyl-D-ribofuranose.
Methylation: The 2’-position of the ribose is methylated to introduce the 2’-C-methyl group.
Glycosylation: The protected and methylated ribose is then coupled with 6-methylpurine under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of benzoyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, controlled reaction conditions, and efficient purification methods such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, affecting its biological activity.
Substitution: Nucleophilic substitution reactions can modify the purine base or the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct biological properties. For example, oxidation can yield oxo derivatives with altered antiviral activity, while substitution can introduce new functional groups enhancing its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis, as well as its interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of DNA and RNA synthesis. It targets viral reverse transcriptase and ribonucleotide reductase, enzymes crucial for viral replication and DNA synthesis, respectively. By inhibiting these enzymes, the compound prevents the proliferation of viruses and cancer cells. Additionally, it induces apoptosis in cancer cells, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2’,3’,5’-Tri-O-acetyl-2’-C-methyl-b-D-ribofuranosyl)purine
- 9-(2’,3’,5’-Tri-O-benzoyl-b-D-ribofuranosyl)purine
- 6-Methylpurine riboside
Uniqueness
Compared to similar compounds, 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine stands out due to its unique 2’-C-methyl modification, which enhances its stability and biological activity. This modification allows for more effective inhibition of viral replication and cancer cell proliferation, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C33H28N4O7 |
|---|---|
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
[3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H28N4O7/c1-21-26-28(35-19-34-21)37(20-36-26)32-33(2,44-31(40)24-16-10-5-11-17-24)27(43-30(39)23-14-8-4-9-15-23)25(42-32)18-41-29(38)22-12-6-3-7-13-22/h3-17,19-20,25,27,32H,18H2,1-2H3 |
InChI-Schlüssel |
WVYMZTDRHINGHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)


![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)
![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)

![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)





